2-ethoxy-6-iodo-1H-quinazolin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C10H9IN2O2 |
|---|---|
Molekulargewicht |
316.09 g/mol |
IUPAC-Name |
2-ethoxy-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10-12-8-4-3-6(11)5-7(8)9(14)13-10/h3-5H,2H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
BUNWHHKOVVGQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C=C(C=C2)I)C(=O)N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-iodo-1H-quinazolin-4-one typically involves the iodination of quinazolinone derivatives. One common method includes the reaction of 2-ethoxyquinazolin-4-ol with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 2-ethoxy-6-iodo-1H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-6-iodo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Coupling Reactions: The ethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its potential anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives of quinazolinone can exhibit significant inhibition of COX-2, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research indicates that 2-ethoxy-6-iodo-1H-quinazolin-4-one and its derivatives possess antimicrobial properties. They have been tested against various bacterial strains, including multi-drug resistant bacteria, demonstrating promising antibacterial effects when conjugated with silver nanoparticles . This enhancement in activity suggests potential applications in developing new antibacterial agents.
Anticancer Activity
The compound has shown promise as an anticancer agent. Various studies have synthesized derivatives that target different cancer cell lines, exhibiting growth inhibition and apoptosis induction. For instance, compounds derived from quinazolinone scaffolds have been evaluated for their ability to inhibit tubulin polymerization and affect receptor tyrosine kinases involved in cancer progression .
Biological Studies
Cell Line Studies
In vitro studies using different cell lines have been conducted to evaluate the biological effects of 2-ethoxy-6-iodo-1H-quinazolin-4-one. These studies focus on its cytotoxicity, mechanism of action, and potential therapeutic effects against diseases like colorectal cancer. The structure–activity relationship (SAR) analyses reveal how modifications to the quinazolinone structure influence biological activity .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes beyond COX, including lactate dehydrogenase (LDHA), which plays a role in cancer metabolism. The inhibition of these enzymes can disrupt metabolic pathways crucial for tumor growth and survival .
Chemical Synthesis
Intermediate in Synthesis
2-Ethoxy-6-iodo-1H-quinazolin-4-one serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to be used in substitution and coupling reactions, leading to the formation of diverse chemical entities with potential biological activities .
Functionalization Strategies
Recent advances in the functionalization of quinazoline derivatives have expanded their applicability in drug development. Researchers have developed synthetic routes that enhance the efficiency and yield of producing these compounds, facilitating their use in pharmaceutical applications .
Industrial Applications
Material Development
The unique properties of 2-ethoxy-6-iodo-1H-quinazolin-4-one make it suitable for use in developing new materials with specific chemical functionalities. Its derivatives are being studied for applications in coatings, adhesives, and other industrial products where enhanced performance is required.
Wirkmechanismus
The mechanism of action of 2-ethoxy-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors and ion channels, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ethoxy vs.
- Iodine at Position 6 : Common in both compounds, iodine contributes to high molecular weight and may stabilize interactions with biological targets via halogen bonding.
- Triazoloquinazolinones: The triazolo fusion in compounds enhances H1-antihistaminic activity, suggesting that ring modifications (vs. simple substituents) significantly alter pharmacological profiles .
Pharmacological Profiles
While 2-ethoxy-6-iodo-1H-quinazolin-4-one lacks direct activity data, its analogs highlight the impact of substituents:
- Triazoloquinazolinones: Exhibit potent H1-antihistaminic activity (IC₅₀ < 1 µM) due to the triazolo ring enhancing receptor binding affinity .
- Ethoxy Substituent : Ethoxy groups in related compounds are associated with moderate metabolic stability but may reduce membrane permeability compared to lipophilic groups like benzyl .
Physicochemical Properties
A detailed comparison of key properties is shown below:
Notes:
- The target compound’s ethoxy group likely improves solubility compared to sulfur-containing analogs, making it more suitable for aqueous formulations.
- Higher LogP in triazoloquinazolinones correlates with enhanced blood-brain barrier penetration, critical for central nervous system targets .
Q & A
Q. How can metabolic stability of 2-ethoxy-6-iodo-1H-quinazolin-4-one be assessed preclinically?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Monitor phase I metabolites (e.g., demethylation, oxidation). Use CYP450 inhibition assays to identify metabolic liabilities. Compare with pharmacokinetic studies in rodent models for in vitro-in vivo correlation (IVIVC) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
